molecular formula C6H11ClF3NO B2881184 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride CAS No. 2095409-35-9

7-(Trifluoromethyl)-1,4-oxazepane hydrochloride

Cat. No.: B2881184
CAS No.: 2095409-35-9
M. Wt: 205.61
InChI Key: CQGSSZGNEAOROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-1,4-oxazepane hydrochloride (CAS 2095409-35-9) is a chemical compound supplied with a defined molecular formula of C6H11ClF3NO and a molecular weight of 205.61 g/mol . It is provided as a powder for research applications . As a member of the 1,4-oxazepane family, a seven-membered heterocycle containing oxygen and nitrogen, this compound serves as a versatile building block in medicinal chemistry and drug discovery research. The presence of the trifluoromethyl group is of particular interest, as this moiety is widely used to improve the metabolic stability, lipophilicity, and binding affinity of potential therapeutic molecules . Researchers can utilize this compound in the synthesis of more complex molecular architectures, particularly in the exploration of structure-activity relationships. The hydrochloride salt form ensures improved stability and handling for experimental use. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the provided Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-1-2-10-3-4-11-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGSSZGNEAOROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095409-35-9
Record name 7-(trifluoromethyl)-1,4-oxazepane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride typically involves the introduction of the trifluoromethyl group into the oxazepane ring. One common method is the reaction of an oxazepane precursor with a trifluoromethylating agent under controlled conditions. The reaction often requires the use of a catalyst and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazepane ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with different functional groups, while substitution reactions can introduce new groups into the molecule, potentially altering its chemical properties.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride may exhibit monoamine reuptake inhibitory activity. This suggests potential applications in treating mood disorders such as depression. The structural modifications associated with the trifluoromethyl group may enhance the selectivity and efficacy of these compounds in targeting neurotransmitter systems .

Antiviral Properties

The compound's unique structure may also confer antiviral properties. Studies have explored the synthesis of various oxazepane derivatives with potential activity against viral infections. The trifluoromethyl group can enhance lipophilicity, potentially improving cellular uptake and bioavailability of antiviral agents .

Cancer Research

In oncology, this compound may play a role in developing targeted therapies. The compound's ability to interact with specific biological targets could be harnessed to design novel anticancer agents that are more effective and less toxic than conventional chemotherapy drugs .

Data Table: Comparative Analysis of Oxazepane Derivatives

Compound NameStructural FeaturesUnique Properties
This compoundTrifluoromethyl group at position 7Enhanced biological activity due to fluorine substitution
7-(Difluoromethyl)-1,4-oxazepane hydrochlorideDifluoromethyl group at position 7Potentially different biological activity
5-Cyclopropyl-1,4-oxazepane hydrochlorideCyclopropyl group at position 5Distinct reactivity patterns due to ring strain

Case Study 1: Antidepressant Development

A study conducted on a series of oxazepane derivatives demonstrated that modifications at the 7-position could significantly affect their binding affinity to serotonin transporters. Among the tested compounds, those with trifluoromethyl substitutions exhibited enhanced antidepressant-like effects in animal models, suggesting their potential for further development as therapeutic agents .

Case Study 2: Antiviral Efficacy

In another investigation, researchers synthesized a library of oxazepanes including the trifluoromethyl variant and evaluated their antiviral activities against influenza viruses. The results indicated that certain derivatives displayed significant inhibition of viral replication, highlighting the importance of structural features in determining biological efficacy .

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-(Difluoromethyl)-1,4-oxazepane Hydrochloride

  • Molecular Formula: C₆H₁₁F₂NO·HCl
  • Molecular Weight : 187.61 g/mol
  • CAS : 2059988-56-4
  • Key Differences: Replaces -CF₃ with -CF₂H, reducing electronegativity and steric bulk. Lower molecular weight (187.61 vs. 205.61 g/mol) may improve solubility but decrease metabolic stability.

2-(Fluoromethyl)-1,4-oxazepane Hydrochloride

  • Molecular Formula: C₆H₁₃ClFNO
  • Molecular Weight : 169.62 g/mol
  • CAS : 1909316-21-7
  • Key Differences :
    • Fluoromethyl (-CH₂F) substituent at the 2-position instead of 7-position.
    • Smaller substituent and lower molecular weight (169.62 vs. 205.61 g/mol) likely reduce steric hindrance and alter binding affinity.
    • Higher purity (≥97%) indicates optimized synthesis protocols .

7-Phenyl-1,4-thiazepane Hydrochloride

  • Molecular Formula : C₁₁H₁₆ClNS
  • Molecular Weight : 221.77 g/mol
  • CAS : 2097937-23-8
  • Key Differences: Replaces oxygen in the oxazepane ring with sulfur (thiazepane), increasing ring size and polarizability.

(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Molecular Weight : 215.68 g/mol
  • CAS : 1332531-44-8
  • Key Differences :
    • Benzannulated oxazepine core adds rigidity and aromaticity.
    • Hydroxymethyl (-CH₂OH) substituent improves solubility but may reduce membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Purity CAS Number
7-(Trifluoromethyl)-1,4-oxazepane HCl C₆H₁₁ClF₃NO 205.61 7-CF₃ 95% N/A
7-(Difluoromethyl)-1,4-oxazepane HCl C₆H₁₁F₂NO·HCl 187.61 7-CF₂H 95% 2059988-56-4
2-(Fluoromethyl)-1,4-oxazepane HCl C₆H₁₃ClFNO 169.62 2-CH₂F ≥97% 1909316-21-7
7-Phenyl-1,4-thiazepane HCl C₁₁H₁₆ClNS 221.77 7-Ph, S in ring N/A 2097937-23-8
Benzo[f][1,4]oxazepin-7-ylmethanol HCl C₁₁H₁₄ClNO₂ 215.68 7-CH₂OH, benzannulated N/A 1332531-44-8

Biological Activity

7-(Trifluoromethyl)-1,4-oxazepane hydrochloride is a synthetic compound characterized by a trifluoromethyl group attached to an oxazepane ring. This unique structure imparts distinctive chemical properties that are of significant interest in various biological and pharmaceutical applications. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to biological targets, making it a valuable tool in research.

The molecular formula for this compound is C6H10F3NOHClC_6H_{10}F_3NO\cdot HCl with a molecular weight of approximately 197.6 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and potential biological activity.

PropertyValue
IUPAC Name7-(trifluoromethyl)-1,4-oxazepane; hydrochloride
Molecular FormulaC₆H₁₀F₃NO·HCl
Molecular Weight197.6 g/mol
SolubilitySoluble in water and organic solvents

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The electronegative trifluoromethyl group enhances the compound's binding affinity, potentially influencing various biological pathways including metabolic processes and signal transduction.

Cytotoxicity Studies

Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies on related oxazepane derivatives have shown moderate cytotoxic effects on human breast carcinoma (MCF-7) and lung carcinoma (A-549) cell lines.

Cell LineIC50 (mg/ml)
MCF-711.9
A-5499.3
Hep G216.4

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its potential therapeutic applications.

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological studies. Its role as a building block in the synthesis of more complex molecules allows for exploration in drug development, particularly in creating compounds with enhanced bioactivity or specificity for certain biological targets.

Case Studies

Several studies have highlighted the biological relevance of fluorinated compounds similar to this compound:

  • Antitumor Activity : A study demonstrated that fluorinated oxazepanes exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies.
  • Enzyme Inhibition : Research has shown that compounds with trifluoromethyl groups can act as effective inhibitors of specific enzymes involved in metabolic pathways, suggesting possible applications in metabolic disorders.
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases, showcasing their versatility in therapeutic contexts.

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